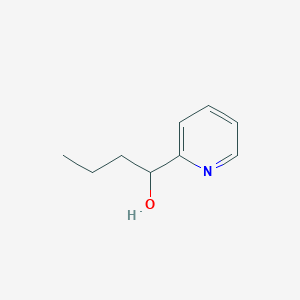

1-(Pyridin-2-yl)butan-1-ol

Vue d'ensemble

Description

“1-(Pyridin-2-yl)butan-1-ol” is a common organic compound that has been the focus of significant research in recent years. It has a molecular weight of 151.21 . The compound is also known as BPIB.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride and substituted benzoic acid by addition, oximization and esterification reactions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 . This indicates that the compound has a molecular formula of C9H13NO .

Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-(Pyridin-2-yl)butan-1-ol plays a role in the synthesis of various chemical compounds. Kuznetsov et al. (2010) demonstrated its use in synthesizing 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantan-9-one, an intermediate product in the formation of diazahomoadamantane derivatives with different functional groups (Kuznetsov, Mazhed, & Serova, 2010).

Hydrogen Bonding Studies

Findlay and Kidman (1965) explored the hydrogen bonding between pyridine and alcohols, including butan-1-ol, through infrared spectroscopy. Their work provides insights into the enthalpy of hydrogen bonding associations (Findlay & Kidman, 1965).

Thermodynamics of Binary Systems

Research by Findlay and Copp (1969) examined the thermodynamics of binary systems containing alcohols and pyridine. Their work involved measuring isothermal vapor pressures and densities of mixtures, contributing to our understanding of excess free energies, enthalpies, entropies, and volumes of mixing (Findlay & Copp, 1969).

Molecular Interaction Investigations

Yadav et al. (2009) conducted topological investigations of molecular species and interactions in mixtures involving butan-1-ol and pyrrolidin-2-one. Their research used graph theory to analyze excess thermodynamic properties, offering insights into molecular interactions in these mixtures (Yadav, Sharma, & Sharma, 2009).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

For instance, pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex I, disrupting the energy production in cells .

Biochemical Pathways

If it acts similarly to pyrimidinamine derivatives, it could affect the electron transport chain in mitochondria, leading to a disruption in atp production and energy metabolism within the cell .

Result of Action

If it acts similarly to pyrimidinamine derivatives, it could lead to a disruption in energy production within the cell, potentially leading to cell death .

Propriétés

IUPAC Name |

1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZYQACPXHORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)

![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)

![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)

![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)

![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)